molecular formula C12H7Cl2N3 B1311858 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 237435-80-2

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1311858
M. Wt: 264.11 g/mol
InChI Key: RSYBVSVLBSDACE-UHFFFAOYSA-N
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Description

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of organolithium reagents . The design and synthesis of this compound involve the addition of chlorine atoms in positions 4 and 6 using a microwave technique . This approach provides a robust method for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine include a melting point of 217–219 ℃ . Its IR spectrum shows peaks at 3045 cm−1 (=C–H, Stretch), 2940 cm−1 (O–CH 3, Stretch), 1637 cm−1 (C=O, Stretch), 1545 cm−1 (C=C, Stretch), 1436 cm−1 (C–H, Band), 1222 cm−1 (C–N, Stretch), and 1195 cm−1 (C–O, Stretch) .

Scientific Research Applications

Organic Synthesis and Crystallography

  • The compound has been a subject of study in the context of organic synthesis, particularly in reactions involving substituted thiouracils, leading to the formation of pyrrolothiazolopyrimidinetriones and thiazolo[3,2-a]pyrimidines. This demonstrates its utility in synthesizing complex heterocyclic compounds (Volovenko et al., 2004).
  • Research into the crystal structure of related pyrrolo[3,2-d]pyrimidine compounds has provided insights into their molecular geometry, hydrogen bonding, and π–π interactions, indicating their potential applications in material science and molecular engineering (He et al., 2007).

Material Science and Optical Properties

  • Pyrrolo[3,2-d]pyrimidine derivatives have been synthesized with potential applications in nonlinear optics (NLO) and optoelectronic devices, showcasing how modifications to the pyrrolopyrimidine core can significantly affect optical properties, including fluorescence quantum yields (Tumkevičius et al., 2010).

Biological Activities

  • A series of new pyrrolo[2,3-d]pyrimidine derivatives have been prepared and shown to possess promising antimicrobial and antiviral activities, suggesting their potential as novel antimicrobial and antiviral agents. This highlights the therapeutic applications of pyrrolo[3,2-d]pyrimidine derivatives (Hilmy et al., 2021).

Anticancer Research

  • Novel pyrazolopyrimidines derivatives, including pyrrolo[3,2-d]pyrimidine analogs, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential as anti-5-lipoxygenase agents, indicating their role in cancer treatment research (Rahmouni et al., 2016).

Future Directions

Future research could focus on further exploring the therapeutic potentials of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. Given their wide range of pharmacological effects, these compounds could be developed into effective therapeutic agents for various diseases . Additionally, more studies could be conducted to fully understand the mechanism of action of these compounds .

properties

IUPAC Name

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYBVSVLBSDACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441832
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

237435-80-2
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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